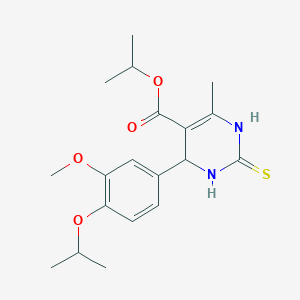
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2005 and since then, it has been used as a research tool to investigate the mechanism of action of NF-κB, a key regulator of inflammation and immunity.
Mecanismo De Acción
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB-mediated gene expression. The inhibition of NF-κB by Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell types.
Biochemical and Physiological Effects:
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the proliferation and survival of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In animal models, Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have anti-inflammatory effects in various disease models such as colitis, arthritis, and sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is its specificity for NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various diseases without affecting other signaling pathways. However, the use of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate in in vivo studies is limited by its poor pharmacokinetic properties, including low bioavailability and rapid metabolism. This limits its use to in vitro studies or requires the use of alternative delivery methods such as nanoparticles or liposomes.
Direcciones Futuras
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has shown promise as a potential therapeutic agent for various diseases. Future research should focus on improving its pharmacokinetic properties and identifying new delivery methods to enhance its efficacy in vivo. In addition, the role of NF-κB in various diseases is still not fully understood, and further research is needed to investigate its downstream targets and signaling pathways. Finally, the potential use of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate in combination with other drugs or immunotherapies should be investigated to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves a multi-step process that starts with the reaction of 4-isopropoxy-3-methoxybenzaldehyde and 2,4-dichloro-5-methylpyrimidine in the presence of a base to form a key intermediate. This intermediate is then subjected to various reactions including reduction, alkylation, and esterification to obtain the final product. The synthesis of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Aplicaciones Científicas De Investigación
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been extensively used as a research tool to investigate the role of NF-κB in various diseases such as cancer, inflammation, and autoimmune disorders. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, making it an attractive target for drug development.
Propiedades
Fórmula molecular |
C19H26N2O4S |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
propan-2-yl 4-(3-methoxy-4-propan-2-yloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H26N2O4S/c1-10(2)24-14-8-7-13(9-15(14)23-6)17-16(18(22)25-11(3)4)12(5)20-19(26)21-17/h7-11,17H,1-6H3,(H2,20,21,26) |
Clave InChI |
YIWLKTKJWSDMPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1',2',3',4'-Tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,4-dione](/img/structure/B286054.png)
![N-(4-tert-butylbenzyl)-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine](/img/structure/B286055.png)

![4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline](/img/structure/B286058.png)
![Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate](/img/structure/B286060.png)
![Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one](/img/structure/B286061.png)
![6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B286063.png)
![5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one](/img/structure/B286064.png)
![Dimethyl 4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-2,5-dihydro-2,3-thiophenedicarboxylate](/img/structure/B286067.png)

![Aceanthryleno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B286070.png)


![5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B286073.png)